molecular formula C20H12Cl2N2OS B2744059 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide CAS No. 307509-17-7

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide

Cat. No. B2744059
CAS RN: 307509-17-7
M. Wt: 399.29
InChI Key: BGOZILFMTYMJMO-UHFFFAOYSA-N
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Description

“N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is complex and involves various functional groups. The structure-activity relationships of these derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .


Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Other reactions include condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary depending on their specific structures. For instance, some benzothiazole derivatives exhibit luminescent properties .

Scientific Research Applications

Anti-Tubercular Applications

Recent research has highlighted the synthesis of benzothiazole derivatives for their potential use as anti-tubercular agents . These compounds, including N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide, have shown inhibitory activity against Mycobacterium tuberculosis. The structure-activity relationship and molecular docking studies suggest that these derivatives can serve as potent inhibitors with enhanced anti-tubercular activity.

Anticancer and Anti-inflammatory Properties

Benzothiazole derivatives have been evaluated for their anticancer and anti-inflammatory properties . These compounds have shown significant effects on the proliferation of various cancer cell lines and have also demonstrated the ability to decrease the activity of inflammatory factors like IL-6 and TNF-α.

Agricultural Applications

In agriculture, benzothiazole derivatives are being explored for their antimicrobial properties . They have shown activity against various bacterial strains, which could be beneficial in protecting crops from bacterial diseases.

Environmental Science Applications

The luminescent properties of benzothiazole derivatives make them suitable for environmental applications . They can be used in the development of white-light emitting devices, which have potential uses in energy-efficient lighting and pollution detection systems.

Material Science Applications

In material science, the luminescent properties of benzothiazole compounds are utilized in the fabrication of white-light emitting devices . These devices are made by doping the compounds into a polymer matrix, which can be used in electroluminescent displays and solid-state lighting sources.

Chemical Engineering Applications

Benzothiazole derivatives are important in chemical engineering due to their role in green chemistry . They are involved in the synthesis processes that are more environmentally friendly and sustainable, contributing to the development of chemicals with less environmental impact.

Future Directions

Future research on benzothiazole derivatives could focus on further exploring their anti-tubercular activity and developing new synthetic pathways. Additionally, more studies are needed to fully understand their mechanism of action and to investigate their potential applications in other areas .

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2OS/c21-13-7-10-15(16(22)11-13)19(25)23-14-8-5-12(6-9-14)20-24-17-3-1-2-4-18(17)26-20/h1-11H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOZILFMTYMJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide

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